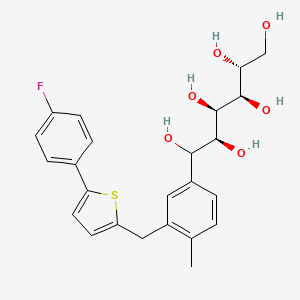

1,5-Dihydroxy Canagliflozin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dihydroxy Canagliflozin is a derivative or metabolite of Canagliflozin, a sodium-glucose cotransporter-2 (SGLT-2) inhibitor approved for treating type 2 diabetes mellitus (T2DM). Canagliflozin’s chemical structure is defined as (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol (CAS: 842133-18-0; molecular formula: C₂₄H₂₅FO₅S; molecular weight: 444.52 g/mol) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroxy Canagliflozin involves multiple steps, starting from the basic structure of Canagliflozin. The process typically includes the hydroxylation of Canagliflozin at specific positions to introduce the hydroxyl groups at the 1 and 5 positions. This can be achieved through controlled oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents under specific conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy Canagliflozin undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups at specific positions.

Reduction: Conversion of ketone groups to hydroxyl groups.

Substitution: Replacement of specific functional groups with hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, water.

Major Products Formed

The primary product formed from these reactions is this compound, with potential by-products including partially hydroxylated derivatives and other oxidized forms .

Scientific Research Applications

1,5-Dihydroxy Canagliflozin has several applications in scientific research:

Chemistry: Used as a reference compound in analytical studies and method development.

Biology: Studied for its effects on glucose metabolism and renal function.

Medicine: Investigated for its potential therapeutic effects in diabetes management and related complications.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

1,5-Dihydroxy Canagliflozin exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose metabolism and renal function .

Comparison with Similar Compounds

Comparison with Other SGLT-2 Inhibitors

Structural Differences

SGLT-2 inhibitors share a common glucitol core but differ in substituents, influencing target affinity and metabolic stability:

Pharmacological and Clinical Comparisons

Efficacy in Glycemic Control

- Canagliflozin: Reduces HbA1c by ~0.7–1.0% as monotherapy and up to 1.2% in combination with metformin. Non-inferior to sitagliptin (A1c reduction: -1.03% vs. -0.66%) .

- Dapagliflozin : HbA1c reduction of ~0.5–0.8% with cardiovascular risk reduction (HR: 0.83 for heart failure hospitalization) .

- Empagliflozin : Similar glycemic efficacy but superior cardiovascular mortality reduction (38% risk reduction) .

Renal Outcomes

- Canagliflozin : Reduces renal composite risk (e.g., ESRD, serum doubling) by 30% in diabetic nephropathy .

- Dapagliflozin : Slows eGFR decline by 4.3 mL/min/1.73m²/year in CKD patients .

- 1,5-Dihydroxy Variants: No data available, but hydroxylation may enhance renal excretion or alter tubular interactions.

Metabolic Effects

- Canagliflozin : Reduces body weight (~2–4 kg) and systolic BP (~3–5 mmHg) via glucosuria .

- Ipragliflozin : Lowers free fatty acids (FFA), improving β-cell function and insulin sensitivity .

Comparative Data Tables

Table 1: Pharmacokinetic Parameters of SGLT-2 Inhibitors

| Parameter | Canagliflozin | Dapagliflozin | Empagliflozin |

|---|---|---|---|

| Bioavailability | 65% | 78% | 85% |

| Half-life (hr) | 10–13 | 12–17 | 10–19 |

| Renal Excretion | 33% | 21% | 54% |

| References |

Table 2: Key Clinical Trial Outcomes

| Trial (Compound) | HbA1c Reduction | Cardiovascular Risk (HR) | Renal Risk (HR) |

|---|---|---|---|

| CANVAS (Canagliflozin) | -0.9% | 0.86 (MACE) | 0.70 |

| DECLARE (Dapagliflozin) | -0.6% | 0.93 (MACE) | 0.76 |

| EMPA-REG (Empagliflozin) | -0.7% | 0.62 (CV mortality) | 0.61 |

| References |

Biological Activity

1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, classified as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound is primarily utilized in the management of type 2 diabetes mellitus (T2DM) and has garnered attention for its potential cardiovascular and nephroprotective benefits. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, clinical studies, and safety profile.

This compound operates by inhibiting the SGLT2 protein in the renal proximal tubules. This inhibition leads to decreased reabsorption of glucose from the urine back into the bloodstream, resulting in increased urinary glucose excretion. The primary outcomes of this mechanism include:

- Lowered Blood Glucose Levels : By promoting glucose excretion, it effectively reduces hyperglycemia in patients with T2DM.

- Weight Loss : The osmotic diuresis caused by increased glucose in the urine also results in fluid loss, contributing to weight reduction.

- Cardiovascular Benefits : Clinical studies suggest that SGLT2 inhibitors may reduce the risk of major cardiovascular events in diabetic patients .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Efficacy in Glycemic Control : Clinical trials have demonstrated significant reductions in HbA1c levels among patients treated with this compound compared to placebo .

- Renal Protection : Research indicates that it may slow the progression of diabetic nephropathy and reduce albuminuria .

- Cardiovascular Outcomes : The CANVAS Program revealed that canagliflozin treatment was associated with lower rates of cardiovascular events compared to placebo .

Clinical Studies and Findings

Several key studies have evaluated the biological activity and clinical efficacy of this compound:

CANVAS Program

The CANVAS Program included two randomized controlled trials assessing canagliflozin's effects on cardiovascular and renal outcomes among patients with T2DM at high cardiovascular risk. Key findings include:

- Primary Outcomes : A significant reduction in major adverse cardiovascular events was noted (hazard ratio 0.86; 95% CI 0.75 to 0.97) .

- Renal Outcomes : The incidence of sustained doubling of serum creatinine was lower in the canagliflozin group compared to placebo (1.5 vs. 2.8 per 1000 patient-years; hazard ratio 0.53) .

Real-World Evidence

A multicentric retrospective study assessed the effectiveness and safety of canagliflozin in a real-world setting. The study highlighted:

- Effectiveness : Patients experienced significant improvements in glycemic control and weight management.

- Safety : Adverse events were consistent with previous findings, emphasizing the importance of monitoring renal function during treatment .

Safety Profile

While this compound shows promising benefits, it is essential to consider its safety profile:

- Renal Risks : Reports indicate a potential risk for acute kidney injury associated with SGLT2 inhibitors, necessitating careful monitoring of renal function during treatment .

- Adverse Events : Common side effects include urinary tract infections and genital mycotic infections due to increased glucose excretion .

Comparative Analysis with Other SGLT2 Inhibitors

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Dapagliflozin | SGLT2 inhibitor; used for T2DM | Approved for heart failure |

| Empagliflozin | SGLT2 inhibitor; reduces cardiovascular risk | Strong evidence for cardiovascular benefits |

| Ertugliflozin | SGLT2 inhibitor; targets renal protection | Newest among SGLT2 inhibitors |

| This compound | Enhanced biological activity due to hydroxyl modifications | Potentially better renal outcomes |

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms underlying canagliflozin’s effects on glycemic control and cardiovascular outcomes?

Canagliflozin inhibits SGLT2, reducing renal glucose reabsorption and promoting urinary glucose excretion. Beyond glycemic control, it lowers blood pressure, body weight, and albuminuria. Cardiovascular benefits are attributed to hemodynamic improvements and metabolic effects (e.g., ketone body utilization). Key endpoints include reductions in HbA1c (0.59–0.8% vs. placebo), cardiovascular death, and hospitalization for heart failure .

Q. Which experimental models are validated for assessing canagliflozin’s renal protective effects?

Preclinical studies often use ApoE-/- mice with atherosclerosis to evaluate renal outcomes, focusing on albuminuria reduction and glomerular filtration rate (eGFR) preservation. Clinically, the CANVAS Program and CREDENCE trial employed patients with type 2 diabetes and high cardiovascular or renal risk, monitoring sustained eGFR declines and renal-replacement therapy needs .

Q. What standardized protocols exist for evaluating canagliflozin’s impact on HbA1c in clinical trials?

Trials typically use placebo-controlled, double-blind designs with a 26-week duration for glycemic endpoints. HbA1c reductions are stratified by dose (100 mg vs. 300 mg) and background therapies (e.g., metformin). Meta-analyses recommend reporting placebo-subtracted changes (e.g., −1.08% for monotherapy) and achievement of HbA1c <7% (RR 1.75–2.28 vs. placebo) .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings on canagliflozin’s safety profile, particularly cardiovascular benefits vs. amputation risks?

Conduct stratified analyses by baseline risk factors (e.g., peripheral vascular disease). In the CANVAS Program, amputation risk (HR 1.97) was elevated but confined to toe/metatarsal levels. Use adjusted hazard ratios and sensitivity analyses to distinguish drug effects from confounding variables. Post hoc analyses in CREDENCE found no increased amputation risk in chronic kidney disease (CKD) populations, highlighting context-dependent safety profiles .

Q. What methodological considerations are critical when integrating metabolomics data with cardiovascular endpoints in canagliflozin studies?

Combine hepatic transcriptomics (e.g., RNA sequencing for arginine synthesis pathways) with targeted metabolomics (e.g., LC-MS for amino acids like L-arginine and L-citrulline). Normalize data to baseline metabolic profiles and adjust for confounders (e.g., diet, comorbidities). In murine models, canagliflozin altered hepatic amino acid levels linked to atherosclerosis progression .

Q. How can factorial design methodologies optimize canagliflozin’s formulation parameters for enhanced dissolution profiles?

Apply 2³-factorial designs to test variables like excipient concentration (e.g., sodium starch glycolate at 5–10%), spheronization speed (600–900 rpm), and time (10–15 minutes). Response surfaces model disintegration time and drug release at 10 minutes (R² >0.9). Validate optimized pellets using dissolution testing under biorelevant conditions .

Q. What statistical approaches mitigate overinterpretation of subgroup effects in post hoc analyses of canagliflozin trials?

Predefine subgroup hypotheses to reduce type I errors. Use interaction tests (e.g., Cox proportional hazards models) and avoid unadjusted multiplicity. In CREDENCE, subgroup analyses for heart failure outcomes were stratified by baseline CKD severity, with absolute risk reductions weighted by population risk .

Properties

Molecular Formula |

C24H27FO6S |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C24H27FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-31H,11-12H2,1H3/t19-,21?,22-,23+,24+/m1/s1 |

InChI Key |

NFDBYLHDFDCVEI-ZJFHNGKCSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C(C(C(CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.